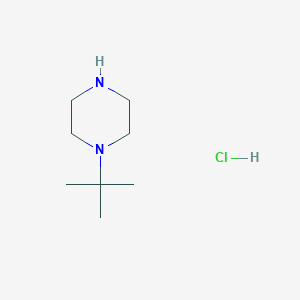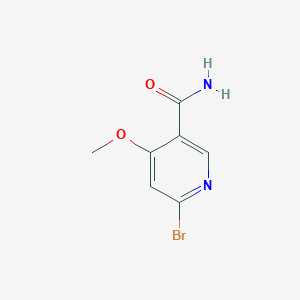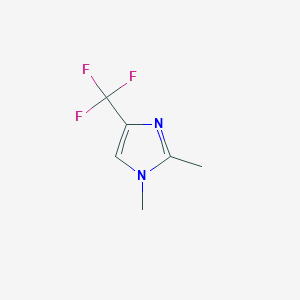
(6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 5th position, and a methanamine group at the 3rd position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-5-methylpyridine.
Functional Group Introduction: The methanamine group is introduced at the 3rd position of the pyridine ring through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include reduced forms of the pyridine ring or amines.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound can bind to specific receptors, influencing cellular responses.
Medicine:
Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Agriculture: The compound can be used in the formulation of agrochemicals.
作用機序
The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, while the pyridine ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- (6-Methoxy-5-methylpyridin-3-yl)methanol
- (6-Methoxy-5-methylpyridin-3-yl)acetic acid
- (6-Methoxy-5-methylpyridin-3-yl)ethylamine
Comparison:
- Structural Differences: The primary difference lies in the functional groups attached to the pyridine ring. While (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride has a methanamine group, the similar compounds have alcohol, carboxylic acid, or ethylamine groups.
- Chemical Properties: These structural differences lead to variations in solubility, reactivity, and stability.
- Biological Activity: The presence of different functional groups can significantly alter the biological activity and potential applications of these compounds.
特性
CAS番号 |
1033439-61-0 |
|---|---|
分子式 |
C8H13ClN2O |
分子量 |
188.65 g/mol |
IUPAC名 |
(6-methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-3-7(4-9)5-10-8(6)11-2;/h3,5H,4,9H2,1-2H3;1H |
InChIキー |
CVGHSFWSWZFSDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1OC)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
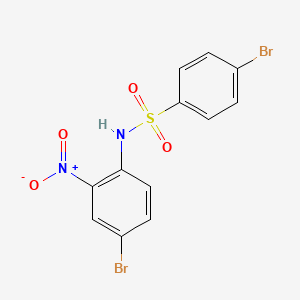
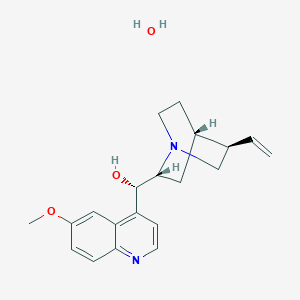
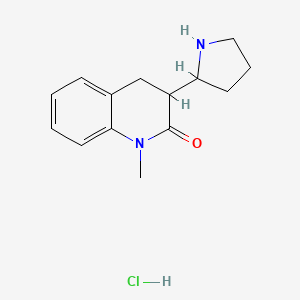
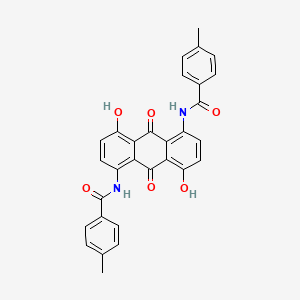
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)
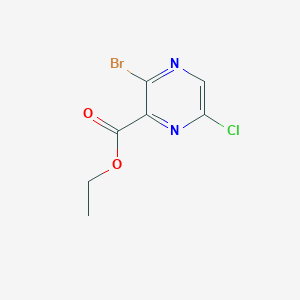
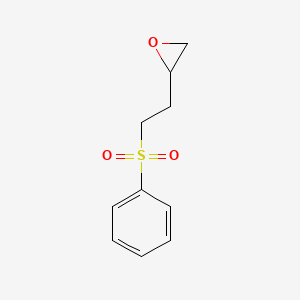
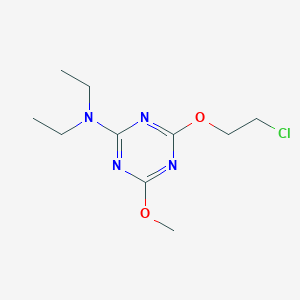
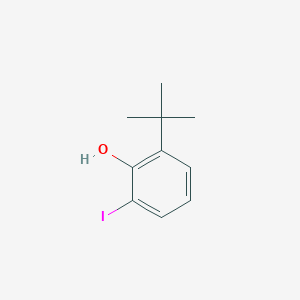
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)
